molecular formula C10H9NO2S B1289337 3-[(4-Cyanophenyl)sulfanyl]propanoic acid CAS No. 381731-79-9

3-[(4-Cyanophenyl)sulfanyl]propanoic acid

Cat. No. B1289337
M. Wt: 207.25 g/mol
InChI Key: ZYXIZXCLCGQHNO-UHFFFAOYSA-N
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Description

3-[(4-Cyanophenyl)sulfanyl]propanoic acid, also known as CTAP, is an organic compound with potential applications in various fields of research and industry. It has a molecular formula of C10H9NO2S and a molecular weight of 207.25 g/mol .

Scientific Research Applications

Application in Organic Chemistry

Summary of the Application

The compound “2-[(4-cyanophenyl)sulfanyl]propanoic acid” is used in organic chemistry for various synthesis processes .

Methods of Application

The exact methods of application are not specified in the source. However, it’s typically used as a reagent in organic synthesis.

Results or Outcomes

The outcomes of its use can vary greatly depending on the specific reactions it’s involved in .

Application in Antimicrobial Research

Summary of the Application

A similar compound, “3-((4-Hydroxyphenyl)amino)propanoic Acid”, has been synthesized and studied for its potential as an antimicrobial agent .

Methods of Application

The compound was synthesized and then tested against various multidrug-resistant bacterial and fungal pathogens .

Results or Outcomes

The novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity .

Application in Peptide Synthesis

Summary of the Application

The compound “3-(4-Aminophenyl)propionic acid” is used in peptide synthesis .

properties

IUPAC Name

3-(4-cyanophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXIZXCLCGQHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627441
Record name 3-[(4-Cyanophenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Cyanophenyl)sulfanyl]propanoic acid

CAS RN

381731-79-9
Record name 3-[(4-Cyanophenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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